Cas no 91258-00-3 (1-Benzyl-4-methyl-1H-1,2,3-triazole)

1-Benzyl-4-methyl-1H-1,2,3-triazole is a heterocyclic compound featuring a triazole core substituted with a benzyl group at the 1-position and a methyl group at the 4-position. This structure imparts versatility in synthetic applications, particularly in medicinal chemistry and material science, where it serves as a key intermediate or pharmacophore. The benzyl group enhances lipophilicity, potentially improving membrane permeability, while the methyl group contributes to steric and electronic modulation. Its stability under various reaction conditions makes it suitable for further functionalization. The compound is commonly utilized in the development of bioactive molecules, including antimicrobial and anticancer agents, owing to its well-defined reactivity and compatibility with diverse synthetic protocols.
1-Benzyl-4-methyl-1H-1,2,3-triazole structure
91258-00-3 structure
Product Name:1-Benzyl-4-methyl-1H-1,2,3-triazole
CAS No:91258-00-3
MF:C10H11N3
MW:173.214441537857
CID:799497
PubChem ID:13377282
Update Time:2025-06-06

1-Benzyl-4-methyl-1H-1,2,3-triazole Chemical and Physical Properties

Names and Identifiers

    • 1H-1,2,3-Triazole,4-methyl-1-(phenylmethyl)-
    • 1-BENZYL-4-METHYL-1H-1,2,3-TRIAZOLE
    • 1-benzyl-4-methyltriazole
    • 4-METHYL-1-PHENYLMETHYL-1H-1,2,3-TRIAZOLE
    • 1-benzyl-4-methyl-1,2,3-triazole
    • OR8214
    • AKOS026675534
    • SCHEMBL9290483
    • DTXSID50538702
    • PS-6039
    • 91258-00-3
    • CS-0321876
    • 1-Benzyl-4-methyl-1H-1,2,3-triazole
    • Inchi: 1S/C10H11N3/c1-9-7-13(12-11-9)8-10-5-3-2-4-6-10/h2-7H,8H2,1H3
    • InChI Key: PYXAJAYFLQNQLW-UHFFFAOYSA-N
    • SMILES: N1(C=C(C)N=N1)CC1C=CC=CC=1

Computed Properties

  • Exact Mass: 173.09500
  • Monoisotopic Mass: 173.095297364g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 154
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 30.7Ų

Experimental Properties

  • Density: 1.1±0.1 g/cm3
  • Boiling Point: 327.1±45.0 °C at 760 mmHg
  • Flash Point: 151.6±28.7 °C
  • PSA: 30.71000
  • LogP: 1.63480
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C

1-Benzyl-4-methyl-1H-1,2,3-triazole Security Information

1-Benzyl-4-methyl-1H-1,2,3-triazole Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

1-Benzyl-4-methyl-1H-1,2,3-triazole Pricemore >>

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